molecular formula C15H26N2O4 B13628752 2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate

2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate

Katalognummer: B13628752
Molekulargewicht: 298.38 g/mol
InChI-Schlüssel: VBRSZDABOVLMHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique arrangement of functional groups, which include tert-butyl, methyl, and diazaspiro moieties. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate is utilized in various fields of scientific research:

Wirkmechanismus

The mechanism by which 2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
  • tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
  • 8-Boc-2,8-Diazaspiro[4.5]decane

Uniqueness

2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity compared to its analogs .

Eigenschaften

Molekularformel

C15H26N2O4

Molekulargewicht

298.38 g/mol

IUPAC-Name

2-O-tert-butyl 4-O-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate

InChI

InChI=1S/C15H26N2O4/c1-14(2,3)21-13(19)17-9-11(12(18)20-4)15(10-17)5-7-16-8-6-15/h11,16H,5-10H2,1-4H3

InChI-Schlüssel

VBRSZDABOVLMHE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCNCC2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.